4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine
Description
4-[(3-Cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine (CAS: 1186634-99-0, MFCD26130225) is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at the 3-position and a morpholine moiety linked via a carbonyl group.
Properties
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-11(14-3-5-16-6-4-14)10-7-9(12-13-10)8-1-2-8/h7-8H,1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEUGECJNHAOFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine typically involves the reaction of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Discovery and Development
- This compound is being investigated for its potential as a therapeutic agent. Its pyrazole moiety is known for biological activity, particularly in inhibiting specific enzymes and receptor targets, which can be crucial in treating various diseases, including cancer and inflammatory disorders .
Enzyme Inhibition Studies
- Research indicates that compounds with similar structures can act as inhibitors for kinases such as Casein Kinase 2 (CSNK2), which is involved in cell proliferation and survival pathways. This suggests that 4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine may have potential in developing anti-cancer drugs.
Chemical Synthesis
Building Block for Complex Molecules
- The compound serves as a valuable intermediate in organic synthesis. It can be utilized to create more complex pyrazole derivatives through various chemical reactions, including oxidation, reduction, and substitution reactions. These derivatives may exhibit enhanced biological activities or novel properties .
Synthesis Methods
- The synthesis typically involves the reaction of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid with morpholine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane .
Material Science
Development of New Materials
- The unique properties of this compound make it suitable for the development of new materials. Its ability to form stable complexes can be leveraged in creating polymers or composites with enhanced mechanical or thermal properties.
Catalysis
Catalytic Applications
- This compound may also find applications in catalysis, particularly in organic reactions where pyrazole derivatives are known to facilitate reactions due to their electron-rich nature. The morpholine group can enhance solubility and reactivity, making it an effective catalyst or co-catalyst in various chemical processes.
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Investigated for therapeutic potential; enzyme inhibitors | Anti-cancer and anti-inflammatory agents |
| Chemical Synthesis | Building block for complex pyrazole derivatives | Enhanced biological activity |
| Material Science | Development of new materials with improved properties | High-performance polymers |
| Catalysis | Acts as a catalyst or co-catalyst in organic reactions | Increased reaction efficiency |
Case Studies
- Therapeutic Applications : A study demonstrated the efficacy of similar pyrazole compounds in inhibiting specific kinases, paving the way for further exploration of this compound's role in drug development targeting CSNK2.
- Synthesis Innovations : Research on synthetic routes has shown that optimizing reaction conditions can significantly enhance yield and purity, indicating the importance of this compound in scalable chemical production.
Mechanism of Action
The mechanism of action of 4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine-Linked Heterocycles
a) VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
- Structural Features : Replaces the pyrazole-carbonyl group with a thiazole ring bearing a 2,4-dibromoimidazole substituent.
- Key Differences : The brominated imidazole-thiazole system in VPC-14449 enhances halogen bonding and steric bulk compared to the cyclopropyl-pyrazole in QV-0563. A critical correction in its synthesis (from 4,5-dibromo to 2,4-dibromo substitution) altered its NMR profile and likely its biological activity .
- Applications : Used in androgen receptor (AR) studies, where its thiazole-imidazole scaffold showed selective antagonism against AR splice variants .
b) VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine)
Pyrazole Derivatives
a) (3-Cyclopropyl-1H-pyrazol-5-yl)methanol (QZ-8407)
- Structural Features : Shares the 3-cyclopropylpyrazole core but replaces the morpholine-carbonyl group with a hydroxymethyl substituent.
- However, the hydroxyl group offers derivatization opportunities for prodrug synthesis .
b) N-Substituted Pyrazolines (e.g., 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde)
- Structural Features : Pyrazoline (dihydropyrazole) ring with fluorophenyl and phenyl substituents.
- Comparison : The saturated pyrazoline ring in these compounds introduces conformational flexibility, contrasting with the planar pyrazole in QV-0564. Fluorine substitution enhances metabolic stability but reduces steric bulk compared to cyclopropyl .
Cyclopropyl-Containing Analogues
a) 3-Cyclopropylpyrrolidine (QJ-2790)
- Structural Features : Pyrrolidine ring with cyclopropyl substitution.
- Comparison : The absence of both pyrazole and morpholine reduces aromatic interactions. Pyrrolidine’s basic nitrogen may enhance solubility but limit blood-brain barrier penetration compared to QV-0564 .
b) 2-Cyclopropylpyrrolidine Hydrochloride (QK-9338)
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Corrections Matter: The misassignment of bromine positions in VPC-14449 underscores the importance of precise structural validation, as minor changes significantly alter physicochemical and biological profiles .
- Cyclopropyl vs. Halogenation : The cyclopropyl group in QV-0564 provides a balance of rigidity and lipophilicity, while brominated analogs like VPC-14449 prioritize halogen bonding but face synthetic challenges.
- Morpholine’s Role : The morpholine moiety in QV-0564 and VPC compounds enhances solubility and serves as a hydrogen-bond acceptor, critical for target engagement.
Biological Activity
The compound 4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine is a derivative of morpholine and pyrazole, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and comparative studies with related compounds.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 218.25 g/mol. The structure features a morpholine ring linked to a pyrazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains. A study on pyrazole carboxamides demonstrated notable antifungal activity, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .
Anticancer Potential
Pyrazole derivatives have been identified as potential anticancer agents. For example, certain pyrazolyl compounds have been shown to inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase, which is crucial for cancer cell proliferation . The specific interactions of these compounds with cellular targets such as Hsp90 and p38 MAPK are also noteworthy, as they contribute to their anticancer effects .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds related to this compound have been studied for their ability to inhibit pro-inflammatory cytokines, making them promising candidates for treating inflammatory diseases .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Interaction with Cellular Targets : The compound may bind to specific proteins (e.g., Hsp90), disrupting their function and leading to reduced cellular proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, further supporting their potential as therapeutic agents.
Comparative Studies
A comparative analysis of various pyrazole derivatives reveals that structural modifications significantly influence biological activity. For instance:
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Anticancer Study : A study involving a series of pyrazole derivatives showed that certain modifications led to IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Inflammation Model : In animal models of inflammation, compounds similar to this compound demonstrated significant reductions in inflammatory markers after administration .
Q & A
Q. Optimization Tips :
- Solvent selection : THF improves solubility of intermediates, while DCM reduces side reactions.
- Temperature control : Maintain 0–5°C during activation to minimize decomposition.
- Catalysis : Add catalytic DMAP (0.1 equiv) to enhance coupling efficiency .
Advanced: Which crystallographic techniques are most effective for resolving the molecular structure of this compound, and how do refinement programs like SHELX improve accuracy?
Q. Answer :
- Single-crystal X-ray diffraction (SCXRD) : Provides atomic-resolution data. Key parameters:
- Refinement with SHELXL :
Q. Answer :
- Raman/IR spectroscopy under pressure :
- Mechanistic insights :
Q. Answer :
- Core modifications :
- Bioassay design :
Q. Answer :
- ¹H/¹³C NMR assignments :
- Contradiction resolution :
Advanced: What computational methods validate the experimental vibrational spectra of this compound under varying conditions?
Q. Answer :
- Density Functional Theory (DFT) :
- Molecular dynamics (MD) :
Q. Validation Metrics :
| Parameter | Experimental | DFT (B3LYP) |
|---|---|---|
| C=O stretch (cm⁻¹) | 1675 | 1692 |
| C–H bend (cm⁻¹) | 1175 | 1158 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
